Rhuscholide A

Übersicht

Beschreibung

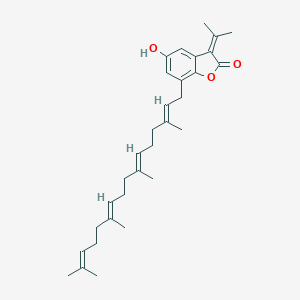

Rhuscholide A is an active component of the essential oil of Rhuschia species, a genus of plants belonging to the Anacardiaceae family. It is a sesquiterpene lactone and a member of the diterpene family. Rhuscholide A has been studied for its potential pharmacological properties, and has been found to possess anti-inflammatory, analgesic, and antimicrobial activities. It has also been studied as a potential treatment for cancer, as it has been found to inhibit the growth of certain types of cancer cells.

Wissenschaftliche Forschungsanwendungen

Anti-HIV Activity

Rhuscholide A has been found to possess significant anti-HIV-1 activity. In vitro bioassays revealed that Rhuscholide A has an EC50 value of 1.62 microM and a therapeutic index (TI) of 42.40 . This suggests that Rhuscholide A could potentially be used in the development of new treatments for HIV.

Phytochemistry

Rhuscholide A is a new benzofuran lactone that was isolated from the stems of Rhus chinensis . It is one of several biologically active compounds identified in the Rhus species, which also include flavonoids, phenolic, and terpenoid compounds .

Traditional Medicine

The Rhus species, from which Rhuscholide A is derived, have been used extensively as part of traditional healing practices. They are used for the treatment of fungal, bacterial, and protozoal infections in both humans and animals .

Treatment of Various Ailments

In addition to its anti-infective properties, extracts from the Rhus species are also used to treat a wide range of ailments including abdominal pain, inflammation, stomach aches, fever, and headaches . The presence of Rhuscholide A and other bioactive compounds in these extracts may contribute to their therapeutic effects.

Source of Novel Biologically Active Compounds

The identification of Rhuscholide A and other bioactive compounds in the Rhus species represents an important source of drugs in the process of developing new pharmacologically active compounds .

Future Research

Despite the promising biological activities of Rhuscholide A and other compounds from the Rhus species, further research is needed to fully understand their mechanisms of action and potential applications . This includes in-vivo and in-vitro experiments, as well as the isolation and characterization of bioactive compounds .

Wirkmechanismus

Target of Action

Rhuscholide A, a benzofuran lactone, primarily targets the HIV-1 virus . The HIV-1 virus is responsible for the most widespread type of HIV infection, and it is the causative agent of AIDS .

Mode of Action

It is known to exhibit significant anti-hiv-1 activity . It interacts with the HIV-1 virus, inhibiting its activity and reducing its ability to infect host cells .

Biochemical Pathways

Given its anti-hiv-1 activity, it likely interferes with the replication cycle of the hiv-1 virus . This could involve inhibiting the virus’s ability to bind to host cells, preventing the reverse transcription of viral RNA, or blocking the integration of viral DNA into the host genome .

Result of Action

Rhuscholide A’s interaction with the HIV-1 virus results in a significant reduction in the virus’s activity . This leads to a decrease in the number of new virus particles produced, thereby limiting the spread of the infection within the host .

Eigenschaften

IUPAC Name |

5-hydroxy-3-propan-2-ylidene-7-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O3/c1-21(2)11-8-12-23(5)13-9-14-24(6)15-10-16-25(7)17-18-26-19-27(32)20-28-29(22(3)4)31(33)34-30(26)28/h11,13,15,17,19-20,32H,8-10,12,14,16,18H2,1-7H3/b23-13+,24-15+,25-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJLAXYRFCLYIG-HBKYZHKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCC1=C2C(=CC(=C1)O)C(=C(C)C)C(=O)O2)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC1=C2C(=CC(=C1)O)C(=C(C)C)C(=O)O2)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhuscholide A | |

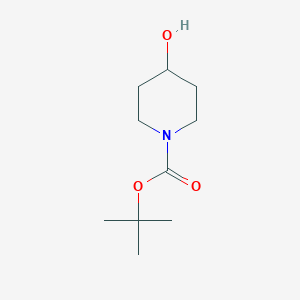

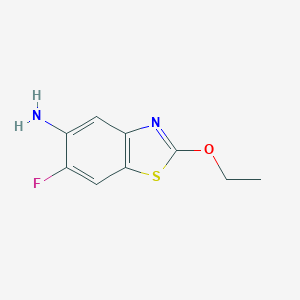

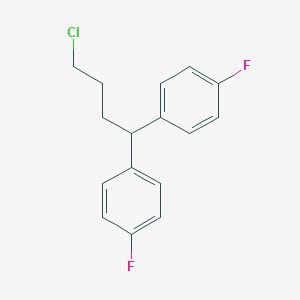

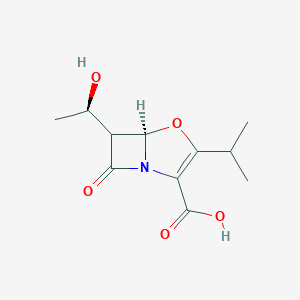

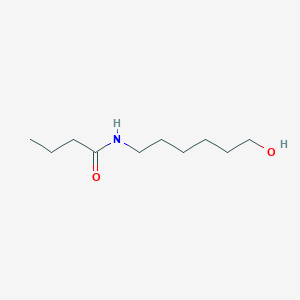

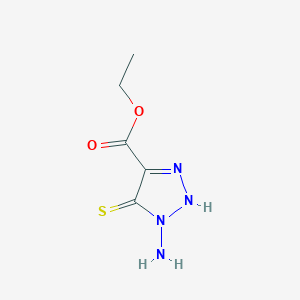

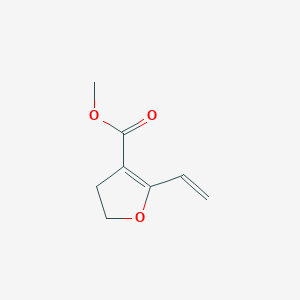

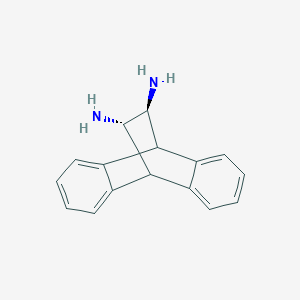

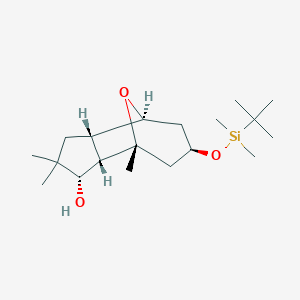

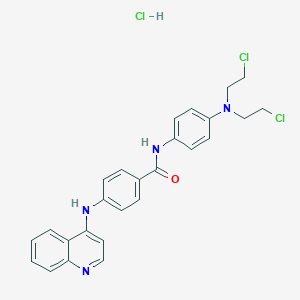

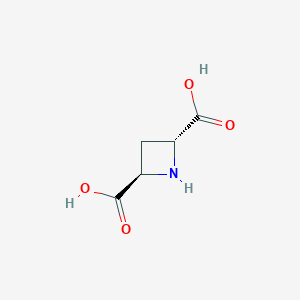

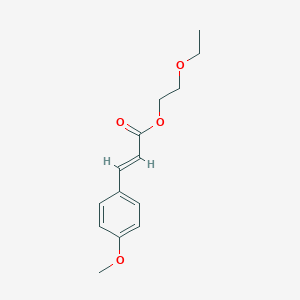

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B143563.png)